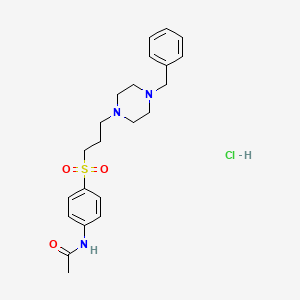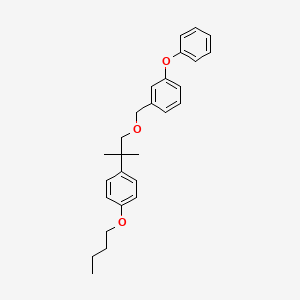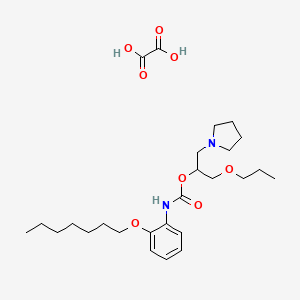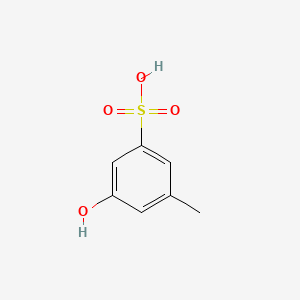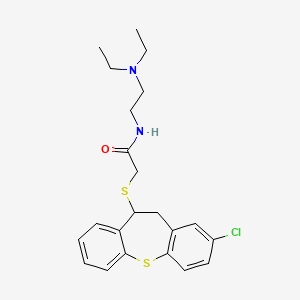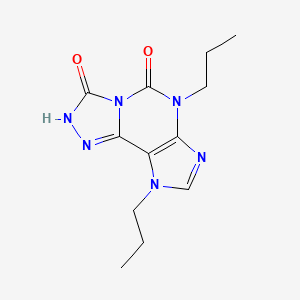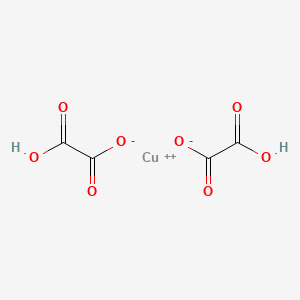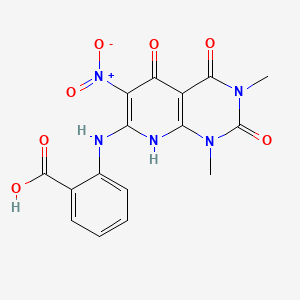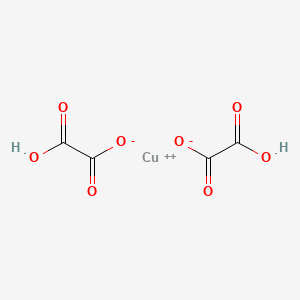
Ethanedioic acid, Cupric Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC2O4. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a hydrate, CuC2O4·nH2O, where n can vary. It is a blue-green crystalline solid that is insoluble in water but soluble in acids.
準備方法
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized through the reaction of copper(II) sulfate with oxalic acid. The reaction is typically carried out in an aqueous solution, where copper(II) sulfate reacts with oxalic acid to precipitate copper(II) oxalate: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The precipitated copper(II) oxalate is then filtered, washed, and dried.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions where the copper ion is reduced or oxidized.
Thermal Decomposition: When heated, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide: [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Copper(II) oxalate can react with strong oxidizing agents like potassium permanganate.
Reducing Agents: It can also react with reducing agents such as hydrogen gas under specific conditions.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous by-products of thermal decomposition.
科学的研究の応用
Copper(II) oxalate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its coordination properties.
Industry: Used in the production of pigments and as a catalyst in organic reactions.
作用機序
The mechanism by which copper(II) oxalate exerts its effects is primarily through its ability to coordinate with other molecules. The copper ion can form complexes with various ligands, influencing biochemical pathways and reactions. In biological systems, copper(II) oxalate can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
類似化合物との比較
Copper(II) Sulfate (CuSO4): Similar in that it contains copper ions but differs in its anionic counterpart.
Copper(II) Chloride (CuCl2): Another copper compound with different chemical properties and uses.
Calcium Oxalate (CaC2O4): Shares the oxalate ion but with calcium instead of copper.
Uniqueness: Copper(II) oxalate is unique due to its specific coordination chemistry and its applications in various fields. Its insolubility in water but solubility in acids makes it distinct from other copper salts.
特性
CAS番号 |
56530-90-6 |
|---|---|
分子式 |
C4H2CuO8 |
分子量 |
241.60 g/mol |
IUPAC名 |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChIキー |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




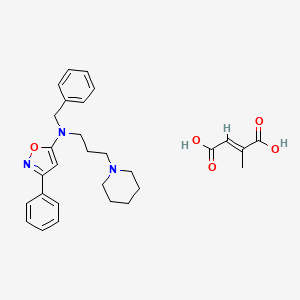

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
